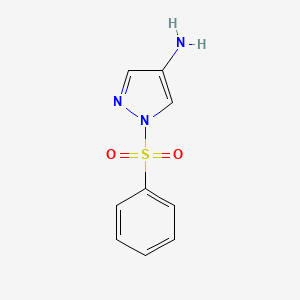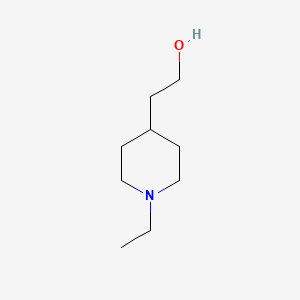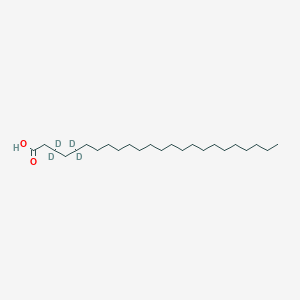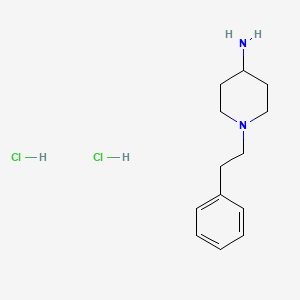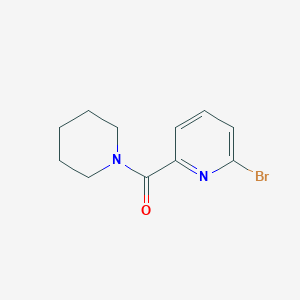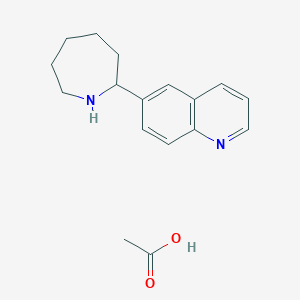
6-Azepan-2-yl-quinoline monoacetate
説明
Molecular Structure Analysis
The InChI code for 6-Azepan-2-yl-quinoline is 1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.科学的研究の応用
Chemical Synthesis and Reaction Pathways
6-Azepan-2-yl-quinoline monoacetate, as part of the broader family of quinoline derivatives, is involved in various chemical synthesis pathways and reaction mechanisms. Notable research includes studies on reaction mechanisms involving quinolines, such as the formation of azepines from quinolines through reactions with dimethyl acetylenedicarboxylate, indicating possible pathways for synthesizing complex quinoline derivatives (Acheson & Flowerday, 1975). Another study explored photolytic ring-expansions of azidoquinolines, yielding unexpected azepine ring-opening reactions (Hayes et al., 1990).
Anticancer Activity and Mechanisms
Quinoline compounds, including derivatives of this compound, have been extensively studied for their anticancer activities. They function as 'parental' compounds for synthesizing molecules with medical benefits. Specific anticancer activities of quinoline derivatives include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms (Solomon & Lee, 2011).
Pharmacological Properties and Biological Activities
The synthesis of novel quinoline derivatives with potential pharmacological properties is a key area of research. For instance, studies on the synthesis of quinolines and pyrido[3,2-c]azepines containing amino acid units reveal their potential in creating compounds with unique biological activities (Anžič et al., 1994). Additionally, quinoline derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating their potential in addressing bacterial infections (Holla et al., 2005).
Anti-Inflammatory and Analgesic Activities
Quinoline derivatives have shown significant anti-inflammatory and analgesic activities in various studies. For example, the synthesis and pharmacological assessment of quinoline derivatives bearing azetidinones scaffolds indicate potent analgesic and anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents (Gupta & Mishra, 2016).
Enzyme Inhibition and Molecular Interactions
Research on quinoline derivatives also extends to their role in inhibiting specific enzymes. For instance, azepane derivatives have been evaluated for protein kinase B (PKB) inhibition, providing insights into the development of targeted drug therapies (Breitenlechner et al., 2004).
作用機序
Target of Action
The primary target of 6-Azepan-2-yl-quinoline monoacetate is the Influenza A M2 ion channel . This ion channel plays a crucial role in the life cycle of the influenza virus, making it an attractive target for antiviral drugs .
Mode of Action
This compound interacts with the M2 ion channel, inhibiting its function . It has been found to inhibit amantadine-sensitive M2 currents with 3- to 6-fold greater potency than amantadine or HMA . This compound competes with amantadine for M2 inhibition, suggesting that it binds at sites that overlap with amantadine binding .
Biochemical Pathways
The inhibition of the M2 ion channel disrupts the normal functioning of the influenza virus. The M2 ion channel plays a key role in the viral life cycle, including virus uncoating and the release of viral RNA into the host cell . By inhibiting this channel, this compound can effectively halt the replication of the virus .
Result of Action
The result of the action of this compound is the inhibition of the replication of the influenza virus. By targeting and inhibiting the M2 ion channel, this compound can effectively halt the life cycle of the virus, preventing it from spreading and causing further infection .
特性
IUPAC Name |
acetic acid;6-(azepan-2-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.C2H4O2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15;1-2(3)4/h4-5,7-8,10-11,14,16H,1-3,6,9H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPGCRCIJVXHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



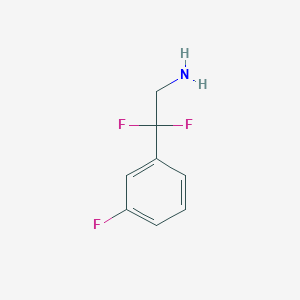
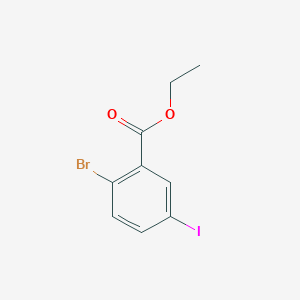
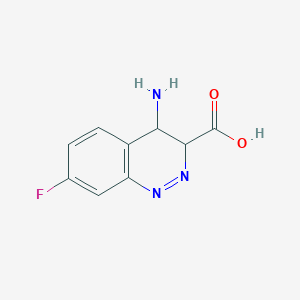
![Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B3090196.png)

